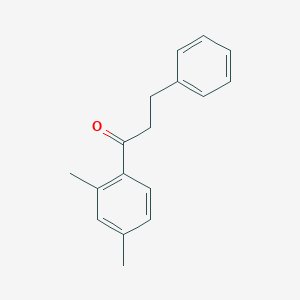

2',4'-dimethyl-3-phenylpropiophenone

Description

2',4'-Dimethyl-3-phenylpropiophenone is a substituted propiophenone derivative characterized by a phenyl group at position 3 of the propiophenone backbone and methyl groups at the 2' and 4' positions of the aromatic ring. Key features include:

- Molecular formula: Likely $ \text{C}{17}\text{H}{18}\text{O} $ (inferred from analogues like 3',5'-dimethyl-3-phenylpropiophenone) .

- Functional groups: A ketone group (propiophenone core), aromatic phenyl rings, and methyl substituents.

- Potential applications: Intermediate in organic synthesis, pharmaceuticals, or agrochemicals, though direct evidence for its uses is sparse in the literature reviewed.

Properties

IUPAC Name |

1-(2,4-dimethylphenyl)-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O/c1-13-8-10-16(14(2)12-13)17(18)11-9-15-6-4-3-5-7-15/h3-8,10,12H,9,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMOJWSFQOCHWCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)CCC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643977 | |

| Record name | 1-(2,4-Dimethylphenyl)-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898764-27-7 | |

| Record name | 1-(2,4-Dimethylphenyl)-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-dimethyl-3-phenylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Dichloromethane or chloroform

Catalyst: Aluminum chloride (AlCl3)

Industrial Production Methods

Industrial production of 2’,4’-dimethyl-3-phenylpropiophenone follows similar synthetic routes but on a larger scale. The process involves:

Reactants: 2,4-dimethylbenzoyl chloride and acetophenone

Solvent: Dichloromethane

Reaction Conditions: Controlled temperature and pressure to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2’,4’-dimethyl-3-phenylpropiophenone undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophilic aromatic substitution reactions, where substituents on the aromatic ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives

Scientific Research Applications

2’,4’-dimethyl-3-phenylpropiophenone is used in various scientific research applications, including:

Chemistry: As an intermediate in organic synthesis and in the study of reaction mechanisms.

Biology: In the development of biochemical assays and as a reference compound in analytical studies.

Medicine: Potential use in the synthesis of pharmaceutical compounds and drug discovery.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,4’-dimethyl-3-phenylpropiophenone involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues of 2',4'-dimethyl-3-phenylpropiophenone, focusing on substituent positions and physicochemical properties:

Key Observations:

Positional Isomerism: The methyl group positions (2',4' vs. 3',5') significantly influence physicochemical properties. For example, 3',5'-dimethyl-3-phenylpropiophenone has a predicted boiling point of 388.9°C and density of 1.032 g/cm³ , whereas data for the 2',4' isomer remain uncharacterized. Steric and electronic effects from substituent placement may alter reactivity in synthesis or biological activity.

Bisphenol A derivatives , though structurally distinct, highlight the role of aromatic substitution patterns in thermal stability and industrial applications.

Synthetic Relevance: Propiophenone derivatives are often intermediates in chalcone or flavonoid synthesis.

Spectroscopic and Structural Analysis

- NMR Data: For 3',5'-dimethyl-3-phenylpropiophenone, $ ^{13}\text{C} $-NMR would likely show signals for carbonyl carbons (~200 ppm) and aromatic carbons (120–140 ppm), with methyl carbons at ~20–25 ppm. Similar patterns are expected for the 2',4' isomer, though chemical shifts may vary due to substituent orientation . In contrast, enone systems (e.g., compounds in ) exhibit distinct $ ^1\text{H} $-NMR signals for α,β-unsaturated protons (δ 6.5–8.0 ppm) and ketone carbonyls (δ 190–210 ppm in $ ^{13}\text{C} $-NMR).

- Stereochemical Considerations: Evidence from phenylphenalenone analogues demonstrates that vicinal coupling constants (e.g., $ J_{H-1–H-2} = 9.6 \, \text{Hz} $) can resolve relative configurations. Such analyses may apply to propiophenone derivatives with multiple stereocenters.

Biological Activity

2',4'-Dimethyl-3-phenylpropiophenone (CAS No. 898764-27-7) is an organic compound belonging to the propiophenone family. With the molecular formula C17H18O, it exhibits a range of biological activities that have garnered attention in scientific research. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Molecular Structure:

- Molecular Formula: C17H18O

- Molecular Weight: 258.33 g/mol

Functional Groups:

- Propiophenone backbone

- Two methyl groups at the 2' and 4' positions of the aromatic ring

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound can act as both a substrate and an inhibitor in enzymatic reactions, influencing metabolic pathways and cellular processes. Its interactions may include:

- Enzyme Inhibition: Potential inhibition of key enzymes involved in metabolic pathways.

- Receptor Modulation: Interaction with specific receptors, potentially affecting signaling pathways.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents.

Anticancer Activity

Recent investigations have highlighted the compound's potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, making it a candidate for further exploration in cancer therapeutics.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed significant inhibition against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

This study underscores the potential of this compound as a lead structure for developing new antibiotics.

Case Study 2: Anticancer Effects

In a separate study focusing on its anticancer effects, this compound was tested on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

These findings suggest that higher concentrations of the compound significantly reduce cell viability, indicating its potential as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.